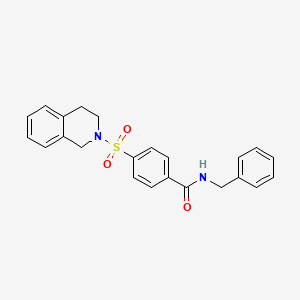

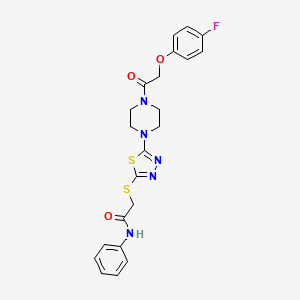

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Green Synthesis Approaches

The use of Di-tert-butyl dicarbonate (Boc) as a protecting agent in synthetic chemistry, particularly in the context of green chemistry, is demonstrated by a study that explored the protection of secondary amine in a substituted pyrazole derivative. This research signifies the role of Boc in facilitating the synthesis of anticancer compounds through eco-friendly methods (2020).

Peptide Synthesis

N-Boc amino acids are utilized in peptide synthesis, as shown in a study that synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine. This highlights the application of N-Boc-protected amino acids in complex peptide construction (Crich & Banerjee, 2007).

Polymerization Techniques

The preparation of aminated polystyrene-based latexes using Boc-p-aminostyrene illustrates the use of N-Boc compounds in the field of polymer science. This application shows the versatility of Boc-protected compounds in creating functionalized polymers (Covolan, D'Antone, Ruggeri, & Chiellini, 2000).

Solid Phase Peptide Synthesis

The role of Boc in solid phase peptide synthesis (SPPS) is further elucidated through the efficient introduction of protected guanidines in BOC SPPS. This method allows the synthesis of peptides containing arginine analogues, showcasing the importance of Boc in peptide modification (Zhang & Kennan, 2001).

Catalyst-free Chemoselective Processes

The catalyst-free N-tert-butyloxycarbonylation of amines in water, using N-t-Boc derivatives, represents an advancement in chemoselective synthesis processes. This study underlines the ability of N-Boc compounds to be used in environmentally benign and selective synthetic routes (Chankeshwara & Chakraborti, 2006).

Synthesis of Complex Molecules

The use of N-Boc-3-piperidone in the base-promoted synthesis of 1,2,3,4-tetrahydroquinolines highlights the role of N-Boc compounds in the synthesis of complex molecular structures. This technique involves creating new bond formations, demonstrating the utility of N-Boc in facilitating intricate synthetic pathways (Shally et al., 2019).

Propiedades

IUPAC Name |

tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRDZQVAJMONQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)